

On-Target Efficacy of DW14800 in Diverse Cancer Cell Lines: A Comparative Analysis

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Compound of Interest

Compound Name: DW14800

Cat. No.: B15144584

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This guide provides a comprehensive comparison of the on-target effects of **DW14800**, also known as AZD1480, a potent inhibitor of Janus kinases (JAK) 1 and 2. The data presented herein summarizes the compound's performance in various cancer cell lines and offers a comparative perspective against other notable JAK2 inhibitors. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support your research and development endeavors.

Executive Summary

AZD1480 has demonstrated significant efficacy in inhibiting the proliferation and survival of a broad range of cancer cell lines. Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, a critical mediator of cell growth, differentiation, and apoptosis. This guide presents quantitative data on the inhibitory activity of AZD1480 and compares it with other well-established JAK2 inhibitors, namely Ruxolitinib, Fedratinib, and Pacritinib.

Comparative On-Target Effects of JAK2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of AZD1480 and alternative JAK2 inhibitors across a variety of cancer cell lines. This data, compiled from multiple studies, provides a quantitative basis for comparing the potency of these compounds.

Table 1: Inhibitory Activity of AZD1480 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Endpoint	IC50 / EC50 (μM)	Reference
U266	Multiple Myeloma	MTS Assay	Proliferation	~2 (48h)	[1]
Kms.11	Multiple Myeloma	MTS Assay	Proliferation	~1 (48h)	[1]
RPMI 8226	Multiple Myeloma	MTS Assay	Proliferation	~3 (72h)	[1]
Hodgkin Lymphoma Cell Lines	Hodgkin Lymphoma	Proliferation Assay	Proliferation	0.1 - 1	
Neuroblastoma Cell Lines (7 lines)	Neuroblastoma	Cell Viability Assay	Viability	0.36 - 5.37 (Median: 1.5)	[2] [3]
Rhabdomyosarcoma Cell Lines (7 lines)	Rhabdomyosarcoma	Cell Viability Assay	Viability	Median: 1.5	[2] [3]
Ewing Sarcoma Family Tumors (2 lines)	Ewing Sarcoma	Cell Viability Assay	Viability	Median: 1.5	[2] [3]
Small Cell Lung Cancer (6/13 lines)	Small Cell Lung Cancer	Cell Viability Assay	Viability	0.7 - 3.1	[4]
Colorectal Cancer Cell Lines	Colorectal Cancer	Proliferation Assay	Proliferation	Not specified	[5]

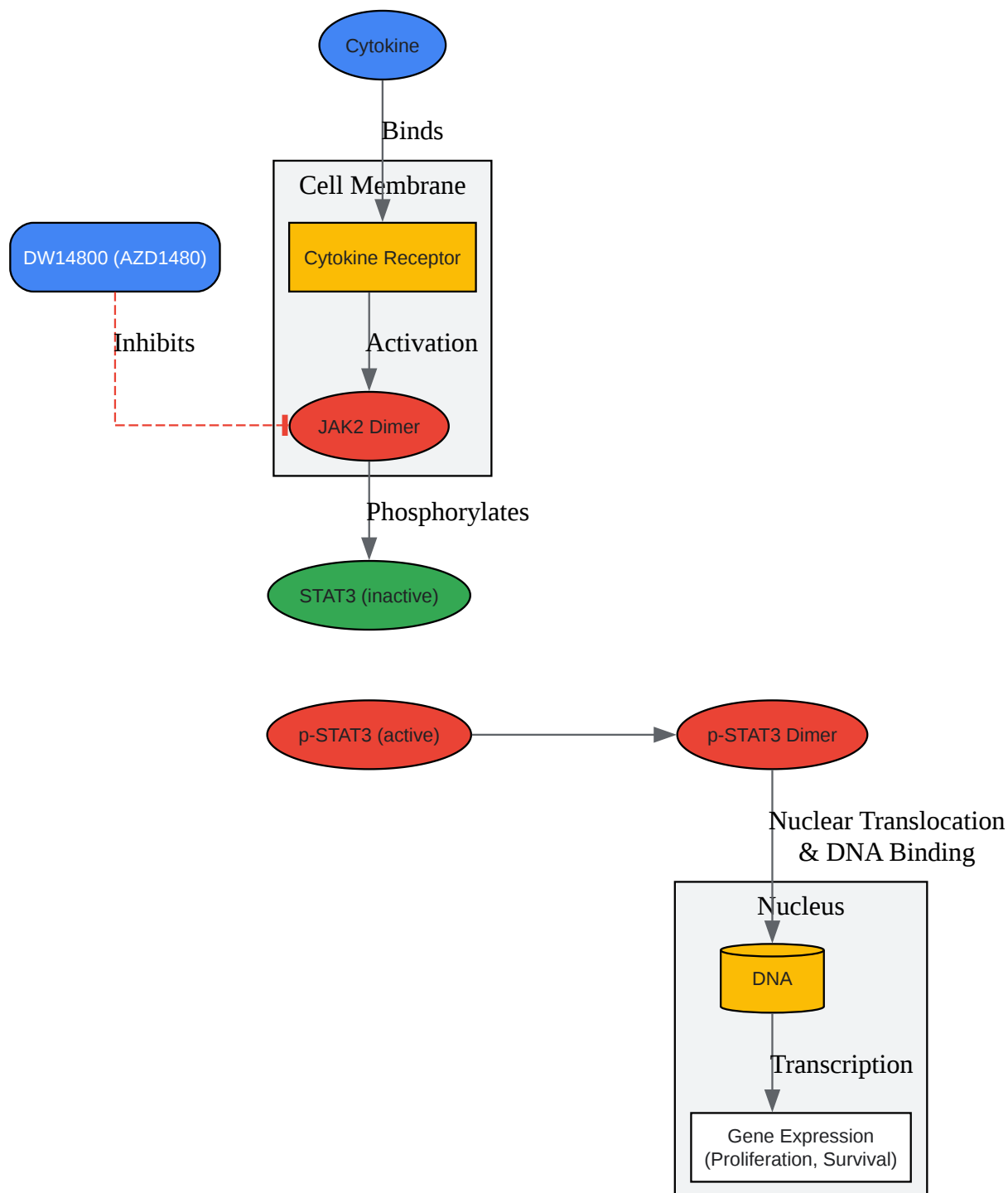
Table 2: Comparative Inhibitory Activity of Alternative JAK2 Inhibitors

Inhibitor	Cell Line	Cancer Type	Assay	Endpoint	IC50 (µM)	Reference
Ruxolitinib	Hematological Malignancy Cell Lines	Hematological Malignancies	Viability Assay	Viability	1 - 5 (48h)	[6]
Colorectal Cancer Cell Lines	Colorectal Cancer	CCK-8 Assay	Viability	8 - 25	[7]	
Fedratinib	HEL (JAK2V617F)	Erythroleukemia	Proliferation Assay	Proliferation	~0.3	[3]
Ba/F3 (JAK2V617F)	Pro-B Cell Leukemia	Proliferation Assay	Proliferation	~0.3	[3]	
KBV20C	Drug-Resistant Cancer	Cell Viability Assay	Viability	6.9	[8]	
KB	Drug-Sensitive Cancer	Cell Viability Assay	Viability	8.6	[8]	
Pacritinib	MV4-11 (FLT3-ITD)	Acute Myeloid Leukemia	CellTiter-Glo Assay	Proliferation	0.047	
MOLM13 (FLT3-ITD)	Acute Myeloid Leukemia	CellTiter-Glo Assay	Proliferation	0.067		
RS4;11 (FLT3-wt)	Acute Myeloid Leukemia	CellTiter-Glo Assay	Proliferation	0.930		
A2780	Ovarian Cancer	CellTiter-Glo Assay	Viability	0.664		

A549	Lung Cancer	CellTiter- Glo Assay	Viability	2.547
MCF7	Breast Cancer	MTT Assay	Proliferatio n	0.29
HL60	Promyeloc ytic Leukemia	CellTiter- Glo Assay	Viability	0.52

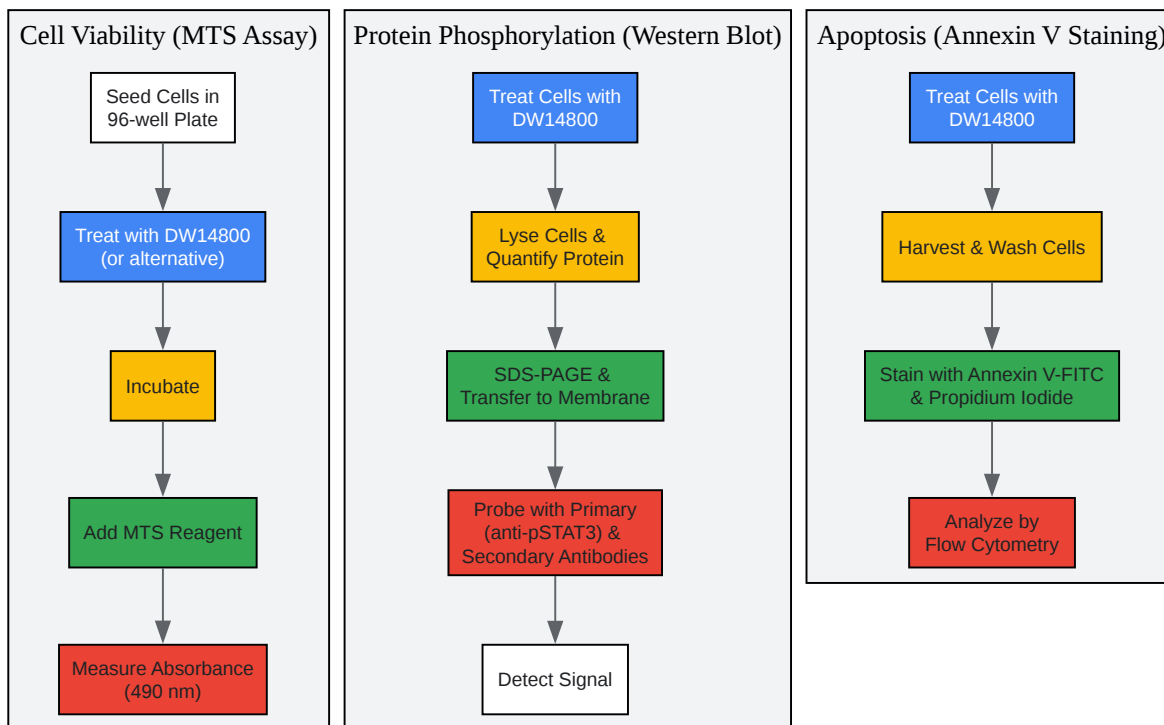
Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the workflows of key experimental procedures cited in this guide.



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Figure 1: The JAK/STAT signaling pathway and the inhibitory action of **DW14800** (AZD1480).



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Figure 2: Experimental workflows for key on-target effect assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, please refer to the cited literature.

Cell Viability (MTS) Assay

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

- **Compound Treatment:** Prepare serial dilutions of **DW14800** and alternative inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTS Reagent Addition:** Add 20 µL of MTS reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values using a dose-response curve.

Western Blot for Phospho-STAT3 (p-STAT3)

- **Cell Treatment and Lysis:** Plate cells and treat with various concentrations of **DW14800** for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β -actin or GAPDH.

Apoptosis Assay (Annexin V Staining)

- Cell Treatment: Seed cells and treat with **DW14800** at various concentrations for a predetermined duration.
- Cell Harvesting and Washing: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

DW14800 (AZD1480) is a potent inhibitor of the JAK/STAT signaling pathway with demonstrated on-target effects across a wide range of cancer cell lines. This guide provides a comparative overview of its efficacy against other JAK2 inhibitors, supported by quantitative data and detailed experimental methodologies. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating informed decisions and advancing the understanding of JAK inhibition in oncology.

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